4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a furan-2-carbonyl group at the 1-position and a 4-ethoxybenzamide moiety at the 7-position.
Properties
IUPAC Name |
4-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-2-28-19-11-8-17(9-12-19)22(26)24-18-10-7-16-5-3-13-25(20(16)15-18)23(27)21-6-4-14-29-21/h4,6-12,14-15H,2-3,5,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDFWZUDWCQSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the tetrahydroquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the furoyl group: The furoyl group can be introduced via acylation reactions using furoyl chloride and a suitable base.
Formation of the benzamide structure: This involves the reaction of the intermediate compound with an appropriate benzoyl chloride derivative.
Industrial production methods typically involve optimizing these reactions to increase yield and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Substituent Impact on Bioactivity
Molecular Weight and Drug-Likeness
- The target compound (~403 g/mol) falls within the acceptable range for small-molecule therapeutics, similar to analogs 10e (~565 g/mol) and 10f (~415 g/mol). However, higher molecular weights (e.g., 10e) may reduce bioavailability .
Biological Activity
4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrahydroquinoline core with a furan-2-carbonyl moiety and an ethoxy group, which may influence its solubility and biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various quinoline derivatives, including those similar to this compound. These studies have shown that compounds containing quinoline structures exhibit significant antibacterial and antifungal activities. For instance:
| Compound | Inhibition Zone Diameter (mm) | Target Organism |
|---|---|---|
| 4b | 10 | E. coli |
| 4c | 09 | S. aureus |
| Control | 33 (Tetracycline) | - |
This table indicates that while the tested compound showed some activity against E. coli and S. aureus, it was less effective compared to standard antibiotics like tetracycline .
Anti-inflammatory Activity
Quinoline derivatives have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways .
Anticancer Potential
The anticancer potential of quinoline derivatives has been explored in various studies. One study demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The efficacy was attributed to the modulation of key signaling pathways related to cancer progression .
Case Studies
- Study on Anti-inflammatory Effects : A study evaluated a series of quinoline derivatives for their ability to inhibit iNOS and COX-2 expression in RAW 264.7 cells. The results indicated that compounds with specific structural features exhibited notable anti-inflammatory effects comparable to established anti-inflammatory drugs .
- Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of various quinoline derivatives against bacterial strains. The results highlighted that modifications in the side chains significantly affected antimicrobial potency, suggesting a structure-activity relationship that can guide future drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
